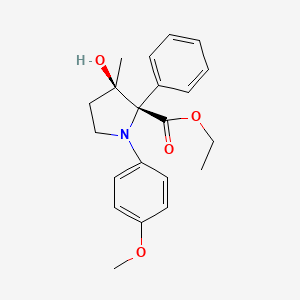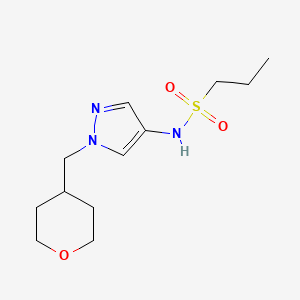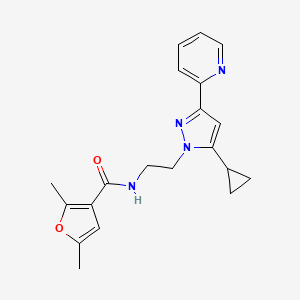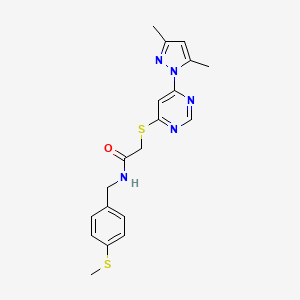
3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” appears to be a complex organic molecule that contains several functional groups, including an isoquinoline, a piperidine ring, a pyrazine ring, and a nitrile group1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, similar compounds are often synthesized through multi-step organic reactions. For example, substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity2.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, I couldn’t find specific information on its molecular structure.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. However, without specific information, it’s difficult to predict the exact reactions it might undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has demonstrated the synthesis of a wide range of heterocyclic compounds, including pyridine, isoquinoline, and pyrazine derivatives, through various chemical reactions. These syntheses often involve multi-step reactions, showcasing the compound's potential utility in creating complex molecular architectures. For example, compounds have been synthesized through reactions involving carbonitriles, demonstrating the utility of such structures in constructing fused pyridine and isoquinoline derivatives with potential pharmacological activities (Al-Issa, 2012).
Biological Activity Screening
Similar compounds have been evaluated for their biological activities, including antimicrobial and anticancer properties. The synthesis of derivatives featuring isoquinoline and pyrazine units has led to the discovery of compounds with significant biological activities, suggesting that "3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" could be a valuable precursor or target for developing new therapeutic agents (Goswami et al., 2022).
Chemical Transformations and Reactivity
Studies on related compounds have explored various chemical transformations, including cyclization reactions, to generate novel heterocyclic systems. These transformations are crucial for expanding the chemical space of heterocyclic compounds, with potential applications in drug discovery and development (Paronikyan et al., 2019).
Methodological Advances in Synthesis
Research has also focused on developing new synthetic methodologies, including catalyst-free conditions and microwave-assisted synthesis, to construct complex molecules efficiently. Such methodological advances highlight the potential of "3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" and related compounds in streamlining the synthesis of heterocyclic compounds with varied biological activities (Fouda et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact properties. As with any chemical compound, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing of its efficacy and safety2.
Propriétés
IUPAC Name |
3-[1-(isoquinoline-1-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c21-12-17-19(24-10-9-22-17)27-15-5-3-11-25(13-15)20(26)18-16-6-2-1-4-14(16)7-8-23-18/h1-2,4,6-10,15H,3,5,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWYRHUATIBCQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(Isoquinoline-1-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2803220.png)




![4-fluoro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2803226.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-iodobenzamide](/img/structure/B2803228.png)
![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)


![Methyl 2-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]furan-3-carboxylate](/img/structure/B2803240.png)
